molecular formula C21H24N2O4 B1262611 18,19-Dehydrocorynoxinic acid

18,19-Dehydrocorynoxinic acid

Cat. No.: B1262611
M. Wt: 368.4 g/mol
InChI Key: ZGSZUQKKUBVUPV-DPVGDGHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

18,19-Dehydrocorynoxinic acid is a natural product found in Uncaria rhynchophylla with data available.

Scientific Research Applications

Neuroprotective and Anti-inflammatory Effects

18,19-Dehydrocorynoxinic acid, isolated from Uncaria rhynchophylla, has been studied for its potential neuroprotective and anti-inflammatory effects. Although it showed only weak inhibitory activity on lipopolysaccharide (LPS)-induced NO release in primary cultured rat cortical microglia, its presence alongside other alkaloids indicates a possible synergistic effect in neuroprotection and inflammation mitigation. This suggests its role in protecting against neurological damage and reducing inflammation, particularly in neurodegenerative diseases and conditions associated with excessive inflammatory responses (Yuan et al., 2008).

Metabolic Pathways and Metabolites

Another study focused on the metabolic pathways and metabolites of Isocorynoxeine, a closely related compound, in rats. It identified this compound as a metabolite, which contributes to understanding the metabolic fate and disposition of related alkaloids in humans. This information is crucial for developing therapeutic agents based on these compounds, as it provides insights into their pharmacokinetics and potential interactions with other drugs (Qi et al., 2014).

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

(E)-2-[(3S,6'S,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid

InChI

InChI=1S/C21H24N2O4/c1-3-13-11-23-9-8-21(16-6-4-5-7-17(16)22-20(21)26)18(23)10-14(13)15(12-27-2)19(24)25/h3-7,12-14,18H,1,8-11H2,2H3,(H,22,26)(H,24,25)/b15-12+/t13-,14+,18+,21+/m1/s1

InChI Key

ZGSZUQKKUBVUPV-DPVGDGHMSA-N

Isomeric SMILES

CO/C=C(\[C@H]1C[C@H]2[C@]3(CCN2C[C@H]1C=C)C4=CC=CC=C4NC3=O)/C(=O)O

Canonical SMILES

COC=C(C1CC2C3(CCN2CC1C=C)C4=CC=CC=C4NC3=O)C(=O)O

Synonyms

18,19-dehydrocorynoxinic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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